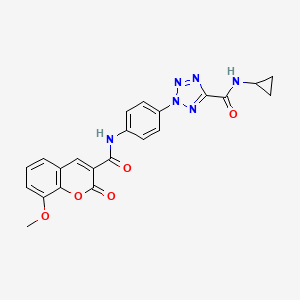

N-cyclopropyl-2-(4-(8-methoxy-2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the formation of derivatives through various chemical reactions. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives includes the use of aryl substituents such as phenyl and methoxyphenyl groups, which are similar to the methoxy group present in the compound of interest . The synthesis process typically involves elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy to characterize the compounds formed .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been determined using single-crystal X-ray diffraction studies. These compounds crystallize in specific space groups and have defined unit cell parameters. The cyclohexane ring, for example, adopts a chair conformation, and the molecular conformation is often stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

Chemical reactions involving related compounds can lead to the formation of prodrugs, which are designed to improve the bioavailability of active drugs. For example, the synthesis of 3-carboxyisoxazole as a prodrug involves cycloaddition reactions followed by spontaneous elimination and hydrolysis steps . These reactions are crucial for the conversion of the prodrug to the active anti-inflammatory agent in the body .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various analytical techniques. Elemental analysis, IR spectroscopy, and NMR spectroscopy are commonly used to determine the composition and structure of the compounds. The stability, solubility, and reactivity of these compounds can be inferred from these analyses. For example, the intramolecular hydrogen bond in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide contributes to its stability . Additionally, the bioavailability and metabolic pathways of prodrugs like 3-carboxyisoxazole are studied to understand their pharmacokinetic properties .

Aplicaciones Científicas De Investigación

Anxiolytic-like Effects

Research has investigated compounds similar in structure to the specified chemical for their potential anxiolytic-like activity. For example, the anxiolytic-like activity of PHCCC, an allosteric modulator of metabotropic glutamate4 receptors (mGlu4), indicates that positive allosteric modulation of mGlu4 receptors may offer a therapeutic approach to anxiety (Stachowicz et al., 2004).

Synthesis and Characterization

The synthesis and characterization of related compounds have been detailed, emphasizing the importance of structural analysis in understanding the chemical's applications. For instance, the synthesis of 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide was achieved through etherification, oximation, and Beckmann rearrangement, demonstrating the compound's complex synthetic route and structural identification (Chen et al., 2012).

Antimicrobial Study

Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties. For example, a study on the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones highlights the antimicrobial potential of such compounds, suggesting their utility in developing new antimicrobial agents (Patel & Patel, 2010).

Antiproliferative Activity

The synthesis and biological evaluation of novel compounds, including those with cyclopropane carboxamide structures, have shown significant antiproliferative activity against various cancer cell lines, indicating the potential of such chemicals in cancer research (Lu et al., 2021).

Antioxidant Activities

Research into innovative coumarin derivatives containing the thiazolidin-4-one ring has unveiled compounds with promising antioxidant activities. This indicates the potential use of these compounds in combating oxidative stress-related diseases (Ramaganesh et al., 2010).

Propiedades

IUPAC Name |

N-cyclopropyl-2-[4-[(8-methoxy-2-oxochromene-3-carbonyl)amino]phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6O5/c1-32-17-4-2-3-12-11-16(22(31)33-18(12)17)20(29)23-14-7-9-15(10-8-14)28-26-19(25-27-28)21(30)24-13-5-6-13/h2-4,7-11,13H,5-6H2,1H3,(H,23,29)(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKSDDIDUUVWCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)NC5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(4-(8-methoxy-2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2547259.png)

![3-[6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2547264.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2547267.png)

![1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B2547270.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide](/img/structure/B2547273.png)